2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of various functional groups, including a chlorophenoxy group, a thiophenylsulfonyl group, and a spirocyclic oxa-diazaspirodecane moiety, makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspirodecane derivative. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the Thiophenylsulfonyl Group: The thiophenylsulfonyl group can be attached via a sulfonylation reaction, using a thiophenylsulfonyl chloride and a base to promote the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and thiophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of spirocyclic compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound is a high-affinity antagonist selective for κ-opioid receptors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A potent RIPK1 kinase inhibitor.
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)propan-1-one is unique due to its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S2/c1-20(2,29-17-7-5-16(22)6-8-17)19(25)23-11-9-21(10-12-23)24(13-14-28-21)31(26,27)18-4-3-15-30-18/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZCCBIHFZWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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